Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is a heterocyclic organic compound with the chemical formula C8H6Br3NO4S. This compound is known for its unique structure, which includes a benzenesulfonic acid group, a p-nitro group, and a 2,2,2-tribromoethyl ester group. It is primarily used in research and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester typically involves the esterification of p-nitrobenzenesulfonic acid with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkyl groups in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted derivatives of the original compound.
p-Aminobenzenesulfonic acid, 2,2,2-tribromoethanol. Hydrolysis: p-Nitrobenzenesulfonic acid, 2,2,2-tribromoethanol .Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- 2,2,2-Tribromoethanol
- 4-Nitrobenzenesulfonic acid
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is unique due to the presence of both the nitro and tribromoethyl ester groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
73688-64-9 |
---|---|
Molekularformel |
C8H6Br3NO5S |
Molekulargewicht |
467.92 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Br3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
InChI-Schlüssel |
JWCNRYWLPDNWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.